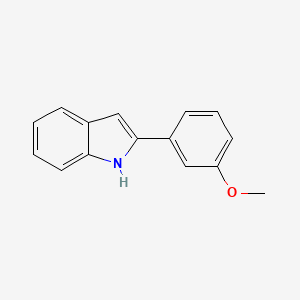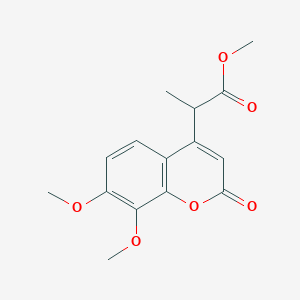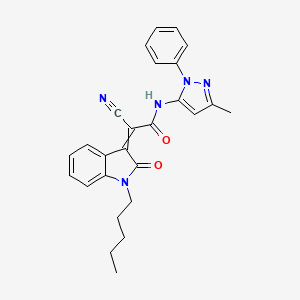
(4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone” is a chemical compound with the molecular formula C11H12ClNOS . It is also known by other names such as “Benzophenone, 4-chloro-”, “p-Chlorobenzophenone”, “p-CBP”, “4-Chlorobenzophenone”, “p-Chlorophenyl phenyl ketone”, “Hydroxyzine (chloro-benzophenone)”, “Meclizine M (chloro-benzophenone)”, and "Etodroxine M (chloro-benzophenone)" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the structure of a similar compound, “(4- (4-Chlorophenyl)piperazin-1-yl) (morpholino)methanone”, was determined using X-ray diffraction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 241.73708 . More detailed information about its properties such as melting point, boiling point, and density can be found in specialized databases .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A significant aspect of the research on (4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone revolves around its synthesis and the study of its reactivity towards sulfur- and oxygen-containing nucleophiles. For instance, the synthesis of related compounds, like (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, has been achieved through oxidation processes, demonstrating the compound's utility in functionalizing benzo[b]thiophene derivatives via nucleophilic addition (Pouzet et al., 1998). This method provides a straightforward approach to 2-acyl-benzo[b]thiophene derivatives' functionalization.
Molecular Docking and Antimicrobial Activity
Research also extends into the computational domain, where density functional theory (DFT) calculations and molecular docking studies have been conducted to understand the structural, electronic properties, and antibacterial activity of related compounds. For example, novel compounds synthesized and characterized demonstrated antibacterial activity through molecular docking studies, aiding in understanding the antibacterial mechanism (Shahana & Yardily, 2020).
Antiviral and Antimicrobial Agents
Further applications include the development of antiviral and antimicrobial agents, where derivatives of this compound have been synthesized and tested for their biological activity. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity, indicating the potential for developing new therapeutic agents (Sah et al., 2014).
Anticancer Activity
Additionally, the compound's analogs have shown promise in anticancer activity, where molecular docking studies complemented the experimental findings to suggest potential mechanisms of action against cancer cell lines. This was evidenced by the synthesis of new thiazole analogues possessing urea, thiourea, and selenourea functionality, which were screened for in vitro antioxidant activity and demonstrated significant potency, suggesting a new class of potent antioxidant agents (Reddy et al., 2015).
Zukünftige Richtungen
The future directions for the study of “(4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in various fields .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZZAODWSORPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)
![1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2680137.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2680140.png)
![(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2680143.png)
amino]-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2680144.png)


![N-[3-(aminomethyl)phenyl]-2-methoxyacetamide](/img/structure/B2680151.png)




![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2680158.png)
![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2680159.png)
